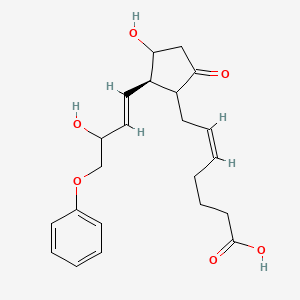

16-Phenoxy tetranor Prostaglandin E2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(Z)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16?,18?,19-,21?/m1/s1 |

InChI Key |

LYXKJZCRLQWIIN-VFAHQUKESA-N |

Isomeric SMILES |

C1C([C@@H](C(C1=O)C/C=C\CCCC(=O)O)/C=C/C(COC2=CC=CC=C2)O)O |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a notable synthetic analog of Prostaglandin E2 (PGE2). Its discovery arose from the study of the metabolism of Sulprostone (B1662612), a potent EP3 receptor agonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and inferred biological activity of 16-Phenoxy tetranor Prostaglandin E2. Detailed experimental protocols for its isolation and characterization, along with a representative synthesis strategy, are presented. Furthermore, its presumed signaling pathway is illustrated, providing a valuable resource for researchers in the field of prostanoid chemistry and pharmacology.

Discovery and Identification

The discovery of this compound is intrinsically linked to the metabolic studies of Sulprostone, a synthetic PGE2 analog used for its potent uterotonic effects. Seminal work by Kuhnz, Hoyer, Backhus, and Jakobs in 1991 led to the identification of several metabolites of Sulprostone in human plasma.[1] Among these, this compound was identified as a minor metabolite.[1]

The identification process involved the administration of radiolabeled Sulprostone to human subjects and subsequent analysis of plasma and urine samples.[1] The metabolite pattern in human plasma was found to be comparable to that in the urine of guinea pigs, which were used for the preparative isolation of the metabolites.[1] The structural elucidation of this compound was accomplished through a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis

A de novo total synthesis of this compound has not been extensively reported in the literature, likely due to its nature as a metabolite. However, a plausible and efficient synthetic route can be devised based on well-established methods for prostaglandin synthesis, most notably utilizing the Corey lactone as a key intermediate.[2] The Corey synthesis provides a versatile platform for the stereocontrolled construction of the prostaglandin core, allowing for the introduction of the desired α- and ω-side chains.

Representative Synthetic Pathway

The synthesis can be conceptually divided into three main stages:

-

Preparation of the Corey Lactone: This bicyclic lactone contains the key stereocenters of the cyclopentane (B165970) ring of the prostaglandin. Numerous methods for its asymmetric synthesis have been developed.[3][4]

-

Introduction of the ω-Side Chain: The lower side chain, containing the phenoxy group, is introduced via a Wittig reaction or a related olefination reaction on an aldehyde derived from the Corey lactone.

-

Introduction of the α-Side Chain and Final Modifications: The upper α-side chain is typically installed via another Wittig reaction. Subsequent functional group manipulations, such as deprotection and oxidation, yield the final target molecule.

Below is a diagram illustrating the logical workflow for a representative synthesis of this compound.

Caption: Representative synthetic workflow for this compound.

Biological Activity and Signaling Pathway

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. However, its activity can be inferred from its parent compound, Sulprostone, which is a potent and selective agonist for the Prostaglandin E2 receptor subtype 3 (EP3).[5][6] The structural modifications in this compound compared to Sulprostone (hydrolysis of the sulfonamide) may alter its potency and selectivity, but it is expected to retain significant activity at the EP3 receptor.

The following table summarizes the known biological activity of Sulprostone and the inferred activity of its metabolite.

| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50/IC50) | Primary Biological Effect |

| Sulprostone | EP3 > EP1 | 0.6 nM (EP3), 21 nM (EP1)[5] | - | Potent uterotonic agent |

| This compound | EP3 (inferred) | Not Determined | Not Determined | Likely uterotonic activity |

Disclaimer: The biological activity data for this compound is inferred based on the activity of its parent compound, Sulprostone, due to a lack of direct experimental data in the reviewed literature.

Signaling Pathway

Prostaglandin E2 exerts its diverse physiological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Sulprostone, and by extension its active metabolite this compound, primarily acts on the EP3 receptor.[7] The EP3 receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In smooth muscle cells, such as those in the uterus, this reduction in cAMP promotes contraction.

The diagram below illustrates the signaling pathway initiated by the binding of this compound to the EP3 receptor.

Caption: Inferred signaling pathway of this compound via the EP3 receptor.

Experimental Protocols

Isolation and Characterization of this compound from Biological Samples

The following protocol is based on the methodology described by Kuhnz et al. (1991) for the isolation and identification of Sulprostone metabolites.[1]

Workflow for Metabolite Isolation and Characterization

References

- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]

- 6. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and is recognized as the primary active metabolite of sulprostone (B1662612), a potent uterotonic agent.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of 16-Phenoxy tetranor Prostaglandin E2, drawing inferences from the well-characterized pharmacology of its parent compound, sulprostone. The document details its interaction with prostanoid E (EP) receptors, the subsequent intracellular signaling cascades, and methodologies for its study. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and biological role of this compound.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contractility. Its diverse effects are mediated through a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling pathways, leading to varied cellular responses. This compound, as a metabolite of the selective EP3 and EP1 receptor agonist sulprostone, is presumed to exert its biological effects primarily through these two receptor subtypes.[4][5][6]

Receptor Binding and Selectivity

Table 1: Quantitative Binding Data for Sulprostone

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| EP1 | 21[7] |

| EP2 | No significant binding reported |

| EP3 | 0.6[7] |

| EP4 | No significant binding reported |

Data presented is for the parent compound, sulprostone, and serves as a proxy for the binding characteristics of its active metabolite, this compound.

The high affinity of sulprostone for the EP3 receptor, followed by the EP1 receptor, suggests that this compound likely retains this selectivity profile.

Signaling Pathways

The activation of EP1 and EP3 receptors by this compound is expected to trigger distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and ultimately resulting in cellular responses such as smooth muscle contraction.[4][5]

Caption: EP1 Receptor Signaling Pathway.

EP3 Receptor Signaling

The EP3 receptor primarily couples to the Gi family of G-proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4] Lower cAMP levels lead to reduced activation of protein kinase A (PKA). The reduction in PKA activity can influence a variety of cellular processes, including smooth muscle contraction and inhibition of neurotransmitter release.

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to study the interaction of this compound with EP receptors and its effect on downstream signaling.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype.

Materials:

-

Cell membranes prepared from cells overexpressing the human EP receptor of interest (e.g., HEK293 cells).

-

Radiolabeled prostaglandin, e.g., [3H]-PGE2.

-

This compound (test compound).

-

Unlabeled PGE2 (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate cell membranes (20-50 µg protein) with a fixed concentration of [3H]-PGE2 (e.g., 1-5 nM) and varying concentrations of this compound in binding buffer.

-

For total binding, incubate membranes with [3H]-PGE2 only.

-

For non-specific binding, incubate membranes with [3H]-PGE2 in the presence of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Incubate at room temperature for 60-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

cAMP Measurement Assay

This protocol is used to assess the functional activity of this compound on EP receptors that modulate adenylyl cyclase activity (e.g., EP3).

Materials:

-

Cells expressing the EP receptor of interest (e.g., CHO or HEK293 cells).

-

This compound (test compound).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., ELISA, HTRF, or FRET-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

-

Incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format.

-

Generate a dose-response curve and calculate the EC50 or IC50 value for the effect of this compound on forskolin-stimulated cAMP levels.

Caption: cAMP Measurement Assay Workflow.

Conclusion

This compound, as the active metabolite of sulprostone, is a potent agonist likely acting with high selectivity on EP3 and EP1 prostaglandin receptors. Its mechanism of action involves the modulation of key intracellular signaling pathways, namely the inhibition of cAMP production via EP3 and the stimulation of intracellular calcium release via EP1. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its pharmacological properties. A thorough understanding of its mechanism of action is crucial for the development of novel therapeutics targeting the prostaglandin signaling pathway for a variety of conditions, including uterine disorders and beyond.

References

- 1. This compound - Cayman Chemical [bioscience.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS:54382-74-0 - 广州华韵生物科技有限公司 [huayunbio.cn]

- 4. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 6. What is Sulprostone used for? [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

16-Phenoxy Tetranor Prostaglandin E2: A Comprehensive Technical Guide on its Role as a Sulprostone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 16-Phenoxy tetranor Prostaglandin (B15479496) E2, a minor but significant metabolite of the synthetic prostaglandin E2 analogue, sulprostone (B1662612). Sulprostone is a potent uterotonic agent used in obstetrics and gynecology. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacokinetics, efficacy, and safety profile. This document details the formation of 16-Phenoxy tetranor Prostaglandin E2, summarizes its identification in human plasma, and presents the experimental methodologies employed for its characterization. Furthermore, this guide illustrates the metabolic pathway of sulprostone and the signaling cascade of the parent compound, providing context for the potential, though currently unelucidated, biological activity of its metabolites.

Introduction

Sulprostone, a synthetic analogue of prostaglandin E2 (PGE2), is a selective agonist for the EP1 and EP3 receptors and is utilized for its potent effects on uterine smooth muscle contraction.[1][2] Its clinical applications include the induction of labor and the management of postpartum hemorrhage.[1] The biotransformation of sulprostone leads to the formation of several metabolites, among which this compound has been identified as a minor metabolite in human plasma following parenteral administration.[3][4] This metabolite is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond.[3][5] A comprehensive understanding of sulprostone's metabolism, including the formation and potential activity of its metabolites, is essential for drug development professionals and researchers in the field.

Sulprostone Metabolism and Formation of this compound

The metabolism of sulprostone involves several biotransformation pathways. The primary metabolic reaction leading to the formation of this compound is the hydrolysis of the C-1 methylsulfonamide group of the parent drug. This reaction converts the sulfonamide to a carboxylic acid, yielding the free acid form of sulprostone.[3][5]

In addition to hydrolysis, other metabolic transformations of sulprostone have been identified. These include the formation of a PGA2-analogue and a cyclization product of the beta-side chain with the cyclopentenone ring.[4] Studies in monkeys have also identified products of beta-oxidation, specifically tetranor and dihydrotetranor prostanoic acids, in urine.[6]

Metabolic Pathway of Sulprostone

Quantitative Data

Currently, publicly available literature describes this compound as a "minor" metabolite of sulprostone found in human plasma.[3][4][5] However, specific quantitative data regarding its plasma concentration following sulprostone administration are not detailed in the available abstracts of key studies. The primary focus has been on the identification and structural elucidation of the metabolites.

Table 1: Qualitative Summary of Sulprostone Metabolites in Human Plasma

| Metabolite | Relative Abundance | Method of Identification | Reference |

| PGA2-Analogue of Sulprostone | Major | Co-chromatography with isolated compounds | [4] |

| Cyclization product | Major | Co-chromatography with isolated compounds | [4] |

| This compound (Free acid of Sulprostone) | Minor | Co-chromatography with isolated compounds | [4] |

| Free acid of PGA2-Analogue | Minor | Co-chromatography with isolated compounds | [4] |

Experimental Protocols

The identification and structural elucidation of this compound and other sulprostone metabolites have been achieved through a combination of in vivo and in vitro studies, followed by rigorous analytical techniques. The key methodologies are detailed below, based on the abstract of the foundational study by Kuhnz et al. (1991).[4]

In Vivo and In Vitro Sample Generation

-

Human Plasma Collection: Plasma samples were obtained from healthy female volunteers after parenteral administration of ³H-labeled sulprostone.[4]

-

Animal Model (Guinea Pig):

-

Urine Collection (In Vivo): Female guinea pigs received repeated subcutaneous administrations of ³H-sulprostone, and urine was collected for metabolite isolation.[4]

-

Isolated Liver Perfusion (In Vitro): An isolated guinea pig liver was perfused with a solution containing ³H-sulprostone to generate metabolites in a controlled environment.[4]

-

Metabolite Isolation and Purification

A multi-step High-Performance Liquid Chromatography (HPLC) separation was employed to isolate the metabolites from the biological matrices (human plasma, guinea pig urine, and liver perfusate). The recovery of each metabolite during the purification process was monitored by measuring the radioactivity of the ³H-label.[4]

Structural Elucidation

The chromatographically pure metabolites were subjected to a suite of analytical techniques to determine their chemical structures:[4]

-

Gas Chromatography-Mass Spectrometry (GC/MS): Provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in their identification.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Offered detailed information about the structure and stereochemistry of the molecules.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the metabolites.

Identification in Human Plasma

The final identification of the metabolites in human plasma was achieved by co-chromatography. The retention times of the metabolites isolated from the in vivo and in vitro guinea pig models were compared with the metabolite profiles observed in human plasma samples.[4]

Experimental Workflow

Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the parent compound, sulprostone, exerts its effects through the activation of specific prostaglandin E2 receptors, namely the EP1 and EP3 subtypes.[1][2]

-

EP1 Receptor Signaling: Activation of the EP1 receptor, a Gq-protein-coupled receptor, stimulates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction.[2]

-

EP3 Receptor Signaling: The EP3 receptor is primarily coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which promotes muscle relaxation. Thus, inhibition of this pathway contributes to muscle contraction.[2]

Sulprostone Signaling Pathway

Conclusion

This compound is a confirmed minor metabolite of sulprostone in humans, formed via hydrolysis. Its identification has been accomplished through a combination of in vivo and in vitro studies coupled with robust analytical techniques. While its specific biological activity remains to be elucidated, understanding its formation is a key component of the overall metabolic profile of sulprostone. Further research is warranted to quantify the plasma concentrations of this metabolite and to investigate its potential pharmacological effects, which would provide a more complete picture of the in vivo disposition and activity of sulprostone. This technical guide serves as a foundational resource for researchers and professionals in drug development, summarizing the current knowledge and outlining the methodologies for further investigation.

References

- 1. What is Sulprostone used for? [synapse.patsnap.com]

- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Prostaglandin E2 Receptor Binding Profile of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Prostaglandin (B15479496) E2 (PGE2) receptor binding profile of 16-Phenoxy tetranor Prostaglandin E2. Due to the limited direct binding data available for this specific compound, this guide leverages data from its parent compound, Sulprostone (B1662612), to infer its receptor interaction characteristics. This compound is the free acid form and a known metabolite of Sulprostone, a potent synthetic analog of PGE2.[1][2]

Core Focus: Receptor Binding Affinity

While direct quantitative binding data for this compound is not extensively available in the public domain, the binding profile of its parent compound, Sulprostone, offers significant insights. Sulprostone is a selective agonist for the EP3 and EP1 receptor subtypes.[1][3][4] The binding affinities (Ki) of Sulprostone for these receptors are summarized in the table below. It is important to note that while the selectivity profile is likely conserved, the absolute potency of this compound may differ from Sulprostone.

Table 1: Prostaglandin E2 Receptor Binding Profile of Sulprostone

| Receptor Subtype | Ligand | Ki (nM) | Receptor Type | Primary Signaling Transduction |

| EP1 | Sulprostone | 21 | Gq-coupled | Increase in intracellular Ca2+ |

| EP2 | Sulprostone | No significant binding reported | Gs-coupled | Increase in intracellular cAMP |

| EP3 | Sulprostone | 0.6 | Gi-coupled | Decrease in intracellular cAMP |

| EP4 | Sulprostone | No significant binding reported | Gs-coupled | Increase in intracellular cAMP |

Signaling Pathways of Prostaglandin E2 Receptors

Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different G protein, leading to the activation of unique intracellular signaling cascades. The signaling pathways for each receptor are depicted in the diagrams below.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) for a ligand to its receptor is typically achieved through radioligand binding assays. These assays are a gold standard for quantifying receptor-ligand interactions. The following outlines a general protocol for a competitive radioligand binding assay used to determine the Ki of an unlabeled compound.

Membrane Preparation

-

Cell Culture and Transfection : Cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells) are cultured under standard conditions.

-

Homogenization : Cells are harvested and homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors) to lyse the cells and release the membrane fractions.

-

Centrifugation : The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fractions.

-

Resuspension and Storage : The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots are stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components : The assay is typically performed in a 96-well plate format and includes:

-

Membrane preparation containing the target receptor.

-

A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-PGE2).

-

Increasing concentrations of the unlabeled test compound (e.g., this compound or Sulprostone).

-

Assay buffer (e.g., Tris-HCl with divalent cations like MgCl2).

-

-

Incubation : The components are incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Determination of IC50 : The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the unlabeled test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculation of Ki : The affinity of the unlabeled compound (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Conclusion

Based on the available data for its parent compound, Sulprostone, this compound is predicted to be a potent and selective agonist of the EP3 receptor, with a lower affinity for the EP1 receptor and negligible activity at EP2 and EP4 receptors. This selectivity profile is critical for understanding its potential pharmacological effects, which are likely mediated through the inhibition of adenylyl cyclase (via EP3) and the stimulation of phospholipase C (via EP1). Further direct binding studies on this compound are warranted to confirm these inferred properties and to determine its precise potency at the EP receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for such future investigations.

References

- 1. Sulprostone - Wikipedia [en.wikipedia.org]

- 2. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]

An In-depth Technical Guide to the EP1 and EP3 Receptor Selectivity of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the EP1 and EP3 receptor selectivity profile of 16-Phenoxy tetranor Prostaglandin (B15479496) E2. The document details the signaling pathways of these receptors, presents quantitative data on ligand binding and functional activity, and outlines the experimental protocols for key assays used in receptor characterization.

Introduction to EP1 and EP3 Receptors and 16-Phenoxy tetranor Prostaglandin E2

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. These receptors are distributed in various tissues and modulate diverse cellular responses. The EP1 receptor is primarily coupled to Gq proteins, leading to an increase in intracellular calcium concentrations. In contrast, the EP3 receptor is most commonly coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, although some splice variants can also couple to Gq and Gs proteins.

This compound is a synthetic analog of PGE2. It is the free acid form of sulprostone (B1662612), a selective EP3 and EP1 receptor agonist. Understanding the selectivity of compounds like this compound is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

Signaling Pathways

The distinct signaling cascades initiated by the activation of EP1 and EP3 receptors are fundamental to their different physiological roles.

EP1 Receptor Signaling Pathway

The EP1 receptor, upon agonist binding, activates the Gq family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Figure 1. EP1 Receptor Signaling Pathway.

EP3 Receptor Signaling Pathway

The EP3 receptor primarily couples to the Gi/o family of G proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effector proteins. It is important to note that some splice variants of the EP3 receptor can also couple to Gq, leading to calcium mobilization, or Gs, stimulating cAMP production.

Figure 2. EP3 Receptor Signaling Pathway (Gi-coupled).

Quantitative Data on Receptor Selectivity

The selectivity of this compound for EP1 and EP3 receptors can be quantified through binding affinity (Ki) and functional potency (EC50) values. As this compound is the active metabolite of sulprostone, data for both compounds are presented to provide a comprehensive profile.

| Compound | Receptor | Assay Type | Value (nM) | Reference Cell Line |

| Sulprostone | EP1 | Binding Affinity (Ki) | 21 | Not Specified |

| Sulprostone | EP3 | Binding Affinity (Ki) | 0.6 | Not Specified |

| 16-Phenoxy tetranor PGE2 | EP3 | Functional (EC50) | 0.89 | CHO |

| 16-Phenoxy tetranor PGE2 | EP3 | Functional (EC50) | 16 | CHO |

Note: The two different EC50 values for 16-Phenoxy tetranor PGE2 at the EP3 receptor may be due to different experimental conditions or reflect interactions with different EP3 receptor splice variants.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the receptor selectivity of prostaglandin analogs.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.

Figure 3. Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human EP1 or EP3 receptor.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of an unlabeled standard ligand.

-

Incubate the plate at a specific temperature for a set period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (for EP1 functional activity)

This assay measures the ability of a compound to activate Gq-coupled receptors, such as EP1, by detecting changes in intracellular calcium levels.

Figure 4. Calcium Mobilization Assay Workflow.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the EP1 receptor in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with an appropriate buffer.

-

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at a specific temperature and for a set duration. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Wash the cells to remove any excess extracellular dye.

-

-

Compound Addition and Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of the test compound (this compound) into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each concentration of the test compound.

-

Plot the peak fluorescence response as a function of the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

cAMP Immunoassay (for EP3 functional activity)

This assay measures the ability of a compound to activate Gi-coupled receptors, such as EP3, by quantifying changes in intracellular cAMP levels.

Figure 5. cAMP Immunoassay Workflow.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the EP3 receptor in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

-

Simultaneously, treat the cells with increasing concentrations of the test compound (this compound).

-

Incubate for a specific period.

-

-

Cell Lysis:

-

Lyse the cells using a lysis buffer provided with the cAMP assay kit to release the intracellular cAMP.

-

-

cAMP Quantification (Example using HTRF):

-

Add the cell lysate to a detection plate containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

A competitive immunoassay occurs where the cAMP from the cell lysate competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

-

Incubate to allow the binding to reach equilibrium.

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high level of cellular cAMP will result in a low FRET signal, and vice versa.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the FRET signal from the samples to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the test compound concentration.

-

Determine the EC50 value for the inhibition of cAMP production.

-

Conclusion

The available data indicates that this compound, and its parent compound sulprostone, exhibit a significant selectivity for the EP3 receptor over the EP1 receptor. This is evidenced by the substantially lower Ki value of sulprostone at the EP3 receptor compared to the EP1 receptor, and the potent functional activity of this compound at the EP3 receptor. This selectivity profile makes this compound a valuable tool for investigating the physiological and pathological roles of the EP3 receptor and a potential starting point for the development of EP3-selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for the further characterization of this and other prostaglandin analogs.

An In-Depth Technical Guide on the Biological Activity of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 16-Phenoxy tetranor Prostaglandin (B15479496) E2. As a primary metabolite of the potent and selective E-type prostanoid (EP) receptor agonist, Sulprostone, the direct biological activity of 16-Phenoxy tetranor Prostaglandin E2 is not extensively documented in publicly available literature. Therefore, this guide focuses on the well-characterized pharmacology of its parent compound, Sulprostone, to infer the potential biological actions of its metabolite. This document details Sulprostone's receptor binding affinity, downstream signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling and experimental workflows are visualized using diagrams.

Introduction

This compound is the free acid form of Sulprostone, produced by the hydrolysis of the methylsulfonamide bond.[1][2] It has been identified as a minor metabolite of Sulprostone in human plasma following parenteral administration.[1][2] Sulprostone itself is a synthetic analog of Prostaglandin E2 (PGE2) and is recognized as a potent and selective agonist for the EP3 and EP1 prostaglandin receptors.[3][4]

Given the limited direct research on this compound, understanding the biological profile of Sulprostone is crucial for predicting the potential, albeit likely attenuated, activity of its metabolite. Most prostanoid metabolites are considered biologically less active or inactive.[5] This guide will, therefore, concentrate on the established pharmacology of Sulprostone.

Receptor Binding Profile of Sulprostone

Sulprostone exhibits high affinity and selectivity for the EP3 receptor, with a lower but still significant affinity for the EP1 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.

Quantitative Binding Data

The binding affinities of Sulprostone for human EP1 and EP3 receptors are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) |

| Human EP1 | Sulprostone | 21[3][4] |

| Human EP3 | Sulprostone | 0.6[3][4] |

Table 1: Binding Affinities (Ki) of Sulprostone for Human EP1 and EP3 Receptors.

Signaling Pathways

Prostaglandin receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The EP1 and EP3 receptors are coupled to distinct G-proteins and downstream effectors.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq family of G-proteins.[6] Agonist binding to the EP1 receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key second messenger that mediates various cellular responses, including smooth muscle contraction.[6]

EP3 Receptor Signaling

The EP3 receptor primarily couples to the Gi family of G-proteins.[6] Activation of Gi inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to regulate cellular processes. By inhibiting cAMP production, EP3 receptor activation can lead to effects such as smooth muscle contraction.

Experimental Protocols

The characterization of Sulprostone's biological activity relies on standardized in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Sulprostone) for a specific receptor (e.g., EP1 or EP3).

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human EP1 or EP3 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Components:

-

Radioligand: A tritiated prostaglandin, typically [3H]-PGE2, is used at a concentration near its Kd value.

-

Test Compound: Sulprostone is serially diluted to cover a wide concentration range.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 is used to determine non-specific binding.

-

-

Incubation: The cell membranes, radioligand, and varying concentrations of Sulprostone are incubated in a buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Sulprostone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for EP1 Receptor Function)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Methodology:

-

Cell Preparation: Cells expressing the EP1 receptor are seeded in a microplate and cultured to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The acetoxymethyl (AM) ester form of the dye allows it to passively cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Compound Addition: The microplate is placed in a fluorescence plate reader with an integrated fluidics system. Baseline fluorescence is measured before the automated addition of varying concentrations of Sulprostone.

-

Signal Detection: The fluorescence intensity is monitored kinetically over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration upon receptor activation.

-

Data Analysis: The peak fluorescence signal is plotted against the logarithm of the Sulprostone concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of Sulprostone that elicits 50% of the maximal response.

cAMP Measurement Assay (for EP3 Receptor Function)

This assay quantifies the inhibition of adenylyl cyclase activity, and thus the decrease in cAMP levels, following the activation of Gi-coupled receptors like EP3.

Methodology:

-

Cell Preparation: Cells expressing the EP3 receptor are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin Stimulation: To measure the inhibitory effect, adenylyl cyclase is first stimulated with forskolin, which directly activates the enzyme and leads to a robust increase in intracellular cAMP levels.

-

Compound Treatment: The cells are incubated with varying concentrations of Sulprostone in the presence of forskolin.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or bioluminescence-based assays (e.g., GloSensor™). These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.

-

Data Analysis: The signal from the detection method is inversely proportional to the amount of cAMP in the cell lysate. A dose-response curve is generated by plotting the signal against the logarithm of the Sulprostone concentration. The IC50 value, representing the concentration of Sulprostone that causes a 50% reduction in the forskolin-stimulated cAMP production, is then determined.

Conclusion

While direct pharmacological data on this compound is scarce, its identity as a metabolite of Sulprostone allows for an informed inference of its potential biological activities. Sulprostone is a potent and selective agonist for the EP3 and EP1 receptors, mediating its effects through the inhibition of cAMP production and the mobilization of intracellular calcium, respectively. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of prostaglandin receptor ligands. Further research is warranted to directly assess the biological activity of this compound and to determine if it retains any significant agonist activity at EP receptors or other targets. Such studies would be crucial in understanding the complete pharmacological profile of Sulprostone and its metabolites.

References

- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Downstream Signaling Pathways of 16-Phenoxy tetranor Prostaglandin E2

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the primary active metabolite of sulprostone. This technical guide provides a comprehensive overview of its downstream signaling pathways, focusing on its interactions with E prostanoid (EP) receptors. Due to the limited availability of direct binding data for 16-Phenoxy tetranor Prostaglandin E2, this guide leverages data from its parent compound, sulprostone, a potent and selective EP3 and EP1 receptor agonist. This document details the G-protein-coupled signaling cascades initiated upon receptor activation, presents quantitative binding affinity data, and provides detailed experimental protocols for key assays used in the characterization of this compound and its analogs.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. Its biological effects are mediated through four distinct G-protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to diverse cellular responses.

This compound is a stable and biologically active metabolite of sulprostone, a synthetic PGE2 analog. Sulprostone has been shown to be a potent agonist for the EP3 and EP1 receptors, and its clinical effects, particularly on smooth muscle contraction, are attributed to the activation of these pathways. Understanding the downstream signaling of its active metabolite, this compound, is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the PGE2 signaling axis.

Receptor Binding Profile

Table 1: Quantitative Binding Affinity of Sulprostone for EP Receptors

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 21 | |

| EP2 | >1000 | |

| EP3 | 0.6 | |

| EP4 | >1000 |

Note: Data presented is for sulprostone, the parent compound of this compound. Ki represents the inhibition constant, with lower values indicating higher binding affinity.

Downstream Signaling Pathways

Based on its high affinity for EP1 and EP3 receptors, this compound is predicted to activate two primary signaling cascades: the Gq-coupled pathway via EP1 and the Gi-coupled pathway via EP3.

EP1 Receptor Signaling: The Gq/Phospholipase C Pathway

Activation of the EP1 receptor by this compound leads to the coupling of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that results in an increase in intracellular calcium concentration.

EP3 Receptor Signaling: The Gi/Adenylyl Cyclase Inhibition Pathway

The EP3 receptor is primarily coupled to the Gi alpha subunit. Agonist binding, therefore, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

The characterization of this compound and its interaction with EP receptors involves several key in vitro assays. Below are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compound for the target receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

Binding buffer

-

A fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2)

-

Varying concentrations of unlabeled this compound (or sulprostone).

-

Cell membrane preparation.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of the competing ligand.

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the compound to activate Gq-coupled receptors like EP1.

Methodology:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the EP1 receptor in a 96-well, black-walled, clear-bottom plate.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the presence of an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.

-

Incubate the cells in the dark at 37°C for 45-60 minutes.

-

Wash the cells to remove excess dye.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject varying concentrations of this compound into the wells.

-

Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Plot the ΔF against the log concentration of the compound.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

cAMP Accumulation Assay

This functional assay is used to measure the effect of the compound on Gi-coupled receptors like EP3.

Methodology:

-

Cell Treatment:

-

Plate cells expressing the EP3 receptor in a suitable multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP tracer for binding to a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay involving a cAMP-specific antibody and an enzyme-linked secondary antibody.

-

Radioimmunoassay (RIA): A highly sensitive method using a radiolabeled cAMP tracer.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the compound.

-

Calculate the IC50 value for the inhibition of cAMP accumulation.

-

Conclusion

This compound, as the active metabolite of sulprostone, is a potent agonist of the EP1 and EP3 receptors. Its downstream signaling is primarily mediated through the Gq/PLC/Ca2+ pathway and the Gi/adenylyl cyclase inhibition/cAMP pathway, respectively. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to understand the pharmacology of this compound and to develop novel therapeutics targeting the prostaglandin signaling system. Further studies are warranted to directly characterize the binding and functional properties of this compound to confirm the inferences drawn from its parent compound.

In Vivo Metabolism of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of the naturally occurring Prostaglandin E2. It is primarily known as the free acid form and a minor metabolite of Sulprostone (B1662612), a potent uterotonic agent used in obstetrics and gynecology.[1][2] Understanding the in vivo metabolism of this compound is crucial for elucidating its pharmacokinetic profile, potential biological activity, and for the development of related therapeutic agents. This technical guide provides a comprehensive overview of the metabolic pathways, quantitative data, and experimental protocols related to the in vivo fate of 16-Phenoxy tetranor PGE2.

Metabolic Pathways

The in vivo metabolism of 16-Phenoxy tetranor PGE2 is intrinsically linked to the biotransformation of its parent compound, Sulprostone. The metabolic cascade involves several key enzymatic reactions, primarily occurring in the liver, leading to the formation of various metabolites that are subsequently excreted.

Formation from Sulprostone

The initial and primary step in the formation of 16-Phenoxy tetranor PGE2 in vivo is the hydrolysis of the methylsulfonamide bond of Sulprostone.[1] This conversion results in the corresponding carboxylic acid, which is 16-Phenoxy tetranor PGE2.

Key Metabolic Reactions

Following its formation, 16-Phenoxy tetranor PGE2, like other prostaglandins (B1171923), undergoes further metabolism through pathways common to this class of molecules. The "tetranor" designation in its name signifies that it has already undergone two cycles of β-oxidation of the carboxylic acid side chain.

The primary enzymatic reactions involved in prostaglandin metabolism include:

-

Oxidation: The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key player in the inactivation of prostaglandins. It catalyzes the oxidation of the 15-hydroxyl group to a ketone.

-

Reduction: The Δ13 double bond can be reduced by 15-oxo-prostaglandin Δ13-reductase.

-

β-Oxidation: The carboxylic acid side chain is shortened by two-carbon units in each cycle.

-

ω-Oxidation: Oxidation can also occur at the terminal methyl group of the lower side chain.

A study by Kuhnz et al. (1991) on the metabolism of Sulprostone in human plasma identified several key metabolites, providing insight into the downstream transformations of 16-Phenoxy tetranor PGE2. Besides the free acid (16-Phenoxy tetranor PGE2), other identified metabolites of Sulprostone include its PGA2-analogue and a cyclization product.[3]

dot

Quantitative Data

Direct quantitative data on the in vivo plasma concentrations of 16-Phenoxy tetranor Prostaglandin E2 is limited, with studies consistently referring to it as a "minor metabolite" of Sulprostone.[1] However, pharmacokinetic studies of the parent drug, Sulprostone, provide context for its formation and clearance.

The study by Kuhnz et al. (1991) in three healthy women who received parenteral administration of ³H-labeled Sulprostone identified four metabolites in the plasma in addition to the unchanged parent compound. The two major metabolites were the PGA2-analogue of Sulprostone and a cyclization product. The two minor metabolites were the free acids of Sulprostone (16-Phenoxy tetranor PGE2) and its PGA2-analogue.[3]

While specific concentrations are not provided in the available literature, the qualitative description of "minor" suggests that the systemic exposure to 16-Phenoxy tetranor PGE2 is significantly lower than that of the major metabolites and the parent drug.

For context, a study on the pharmacokinetics of another PGE2 analog, 16,16-dimethyl PGE2, in non-human primates showed average plasma concentrations ranging from 1.8 ng/mL to 6.6 ng/mL after a subcutaneous dose of 0.1 mg/kg.[4] It is important to note that these values are for a different compound and administration route and should not be directly extrapolated to 16-Phenoxy tetranor PGE2.

| Compound | Metabolite Classification | Relative Abundance in Human Plasma | Reference |

| This compound | Minor | Not Quantified | [1][3] |

| PGA2-analogue of Sulprostone | Major | Not Quantified | [3] |

| Cyclization product of Sulprostone | Major | Not Quantified | [3] |

| PGA2-analogue of 16-Phenoxy tetranor PGE2 | Minor | Not Quantified | [3] |

Experimental Protocols

Protocol: Extraction and Quantification of Prostaglandin Metabolites from Plasma

1. Sample Collection and Handling:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

To prevent enzymatic degradation of prostaglandins, immediately place the samples on ice.

-

Centrifuge at 2-8°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

2. Sample Preparation (Protein Precipitation and Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) (or another suitable organic solvent like acetonitrile) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at -20°C for at least 2 hours to enhance protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the metabolites.

-

For increased recovery, the protein pellet can be re-extracted with another volume of the organic solvent, and the supernatants pooled.

-

Evaporate the solvent from the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

3. Solid-Phase Extraction (SPE) for Cleanup and Concentration (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Reconstitute the dried extract in a small volume of an appropriate loading buffer (e.g., 5% methanol in water).

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

-

Elute the prostaglandins and their metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness.

4. Derivatization (for GC-MS analysis):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of the prostaglandins need to be derivatized to increase their volatility.

-

A common derivatization procedure involves methoximation of the keto groups followed by silylation of the hydroxyl and carboxylic acid groups.

5. Instrumental Analysis (LC-MS/MS or GC-MS):

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for its high sensitivity and specificity without the need for derivatization.

-

Reconstitute the final dried extract in the initial mobile phase.

-

Use a reversed-phase column (e.g., C18) for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Inject the derivatized sample into the GC.

-

Use a suitable capillary column for separation.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification.

-

6. Quantification:

-

Quantification is achieved by creating a calibration curve using known concentrations of analytical standards of the target metabolites.

-

The use of a stable isotope-labeled internal standard for each analyte is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

dot

Conclusion

The in vivo metabolism of this compound is characterized by its formation from the parent drug Sulprostone via hydrolysis and subsequent metabolism through established prostaglandin degradation pathways. While it is considered a minor metabolite, its presence in plasma highlights the importance of comprehensive metabolic profiling in drug development. The lack of extensive quantitative data underscores the need for further research to fully characterize its pharmacokinetic profile and potential biological significance. The methodologies outlined in this guide provide a framework for researchers to pursue such investigations, ultimately contributing to a more complete understanding of this and related prostaglandin analogs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 analogue sulprostone for treatment of atonic postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2 and its Role in Non-Uterine Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Phenoxy tetranor Prostaglandin (B15479496) E2 is the active, free acid metabolite of Sulprostone, a potent synthetic analog of Prostaglandin E2 (PGE2).[1] While much of the research has focused on its potent uterotonic effects, this guide elucidates the significant role of 16-Phenoxy tetranor Prostaglandin E2 in modulating the function of various non-uterine smooth muscle tissues. Its primary mechanism of action is through the activation of the E prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes, which are coupled to intracellular signaling cascades that lead to smooth muscle contraction.[2][3] This document provides a comprehensive overview of its pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound is formed by the hydrolysis of the methylsulfonamide bond of Sulprostone.[1] As a selective agonist for EP1 and EP3 receptors, its physiological effects are primarily contractile in nature across various smooth muscle beds.[2][3] Understanding its specific interactions with non-uterine smooth muscle is critical for drug development, particularly in therapeutic areas such as gastroenterology, pulmonology, and vascular medicine.

Pharmacology and Mechanism of Action in Non-Uterine Smooth Muscle

The physiological response to this compound is dictated by the expression and coupling of EP1 and EP3 receptors in different smooth muscle tissues.

-

Vascular Smooth Muscle: In vascular beds, such as porcine large cerebral arteries, activation of EP1 and EP3 receptors by agonists like Sulprostone induces vasoconstriction.[2] This effect is mediated through the phosphatidyl-inositol pathway, leading to an increase in intracellular calcium.[2]

-

Gastrointestinal Smooth Muscle: In the gastrointestinal tract, EP1 and EP3 receptor activation on longitudinal smooth muscle cells of the colon has been shown to generate and enhance spontaneous contractions.[4] This suggests a role in regulating gastrointestinal motility.

-

Airway Smooth Muscle: The role of EP receptor subtypes in airway smooth muscle is complex. While EP2 and EP4 receptors are generally associated with relaxation, EP1 and EP3 receptor activation can contribute to bronchoconstriction.[5]

Quantitative Data

The following tables summarize the quantitative data available for Sulprostone, the parent compound of this compound, and related EP receptor agonists in non-uterine smooth muscle.

| Compound | Receptor Subtype | Preparation | Effect | IC50 / EC50 | Reference |

| Sulprostone | EP3I | CHO-K1 cells | Inhibition of forskolin-stimulated adenylyl cyclase | 0.2 nM | [6] |

| Sulprostone | EP3II | CHO-K1 cells | Inhibition of forskolin-stimulated adenylyl cyclase | 0.15 nM | [6] |

| Sulprostone | EP1/EP3 | Porcine basilar arteries | Vasoconstriction | - | [2] |

| PGE2 | - | Rat tail artery vascular smooth muscle | Contraction | 9.6 µM | [7] |

Experimental Protocols

In Vitro Tissue-Bath Study for Vascular Reactivity

This protocol is adapted from studies on porcine cerebral arteries.[2]

-

Tissue Preparation: Porcine basilar arteries are isolated and cut into rings. The endothelium may be removed by gently rubbing the intimal surface.

-

Mounting: The arterial rings are mounted in a tissue bath containing Krebs solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

-

Isometric Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate for a period of time under a resting tension.

-

Compound Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound (or Sulprostone) to the tissue bath.

-

Data Analysis: The contractile response is measured as the increase in tension from baseline.

Measurement of Intracellular Calcium in Smooth Muscle Cells

This protocol is a general guide for measuring changes in intracellular calcium ([Ca2+]i).

-

Cell Culture: Primary vascular or airway smooth muscle cells are cultured on glass coverslips.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

-

Imaging: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

-

Stimulation: A baseline fluorescence is recorded before the addition of this compound.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are recorded over time.

-

Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol is based on studies of vascular smooth muscle cells.[7]

-

Cell Preparation: Single smooth muscle cells are isolated from the tissue of interest (e.g., rat tail artery).[7]

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.

-

Voltage Protocol: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit ion channel currents.

-

Compound Application: this compound is applied to the cell via the bath solution or a perfusion system.

-

Data Acquisition and Analysis: The effect of the compound on ion channel currents (e.g., inhibition of potassium currents) is recorded and analyzed.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Smooth Muscle Contraction

Caption: Signaling of 16-Phenoxy tetranor PGE2 via EP1/EP3 receptors.

Experimental Workflow for In Vitro Smooth Muscle Tension Studies

Caption: Workflow for in vitro smooth muscle contractility assays.

Conclusion

This compound, as the active metabolite of Sulprostone, is a valuable pharmacological tool for investigating the role of EP1 and EP3 receptors in non-uterine smooth muscle physiology and pathophysiology. Its potent and selective agonist activity makes it a key compound for studies aimed at understanding and potentially targeting smooth muscle contraction in various disease states. Further research is warranted to fully elucidate its specific effects and therapeutic potential in non-uterine tissues.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 4. Role of PGE2 in the colonic motility: PGE2 generates and enhances spontaneous contractions of longitudinal smooth muscle in the rat colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of airway smooth muscle contraction by PGE2 - STÓR [eprints.dkit.ie]

- 6. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 contracts vascular smooth muscle and inhibits potassium currents in vascular smooth muscle cells of rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 16-Phenoxy tetranor Prostaglandin E2 and Other PGE2 Analogs in Ophthalmology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract